6-(2-Bromo-benzoylamino)-hexanoic acid
Description
Overview of N-Acyl Amino Acids (NAAAs) as a Chemical Class in Academic Research
N-acyl amino acids (NAAAs) are a broad and diverse class of molecules characterized by a fatty acid linked to an amino acid via an amide bond. nih.govwikipedia.org This family of lipids is structurally related to endocannabinoids and is often considered part of the "endocannabinoidome," a complex lipid signaling system. mdpi.com
The structural diversity of NAAAs is vast, stemming from the many possible combinations of fatty acids and amino acids. diva-portal.org They can range from short-chain derivatives, such as N-acetylated amino acids which are involved in metabolic pathways, to long-chain NAAAs that act as signaling molecules. nih.gov This class of lipids includes N-acyl glycines, N-acyl ethanolamines (like the well-known anandamide), and conjugates with various other amino acids, including aromatic ones. nih.govdiva-portal.org The nature of both the acyl chain (its length and degree of saturation) and the amino acid headgroup dictates the molecule's physical properties, such as its solubility and how it interacts with biological membranes and protein targets. mdpi.com
The amide bond is a cornerstone of biology and chemistry, most famously providing the linkage in peptides and proteins. nih.govresearchgate.net Its formation is one of the most frequently performed reactions in organic synthesis, particularly in the pharmaceutical industry, where approximately 25% of all marketed drugs contain an amide scaffold. researchgate.net The stability of the amide bond, a result of resonance that gives the C-N bond partial double-bond character, makes it a reliable and robust linker for constructing complex molecules. nih.gov
In academic research, the development of new and efficient methods for amide bond formation is a persistent goal. researchgate.netpulsus.com While traditional methods often involve activating a carboxylic acid, which can generate significant waste, modern research focuses on more direct, catalytic approaches. researchgate.net This focus is driven by the need to synthesize biologically inspired molecules, like NAAAs and other peptide-based structures, for use in drug discovery and chemical biology. pulsus.comnumberanalytics.com
Chemical Significance of 6-Aminohexanoic Acid and its Derivatives
The backbone of the title compound is derived from 6-aminohexanoic acid, a linear molecule with functional groups at both ends. This structure provides a flexible scaffold that is valuable in various synthetic applications.
Aliphatic chains, like the hexanoic acid scaffold, are fundamental components of organic molecules. researchgate.net Their utility in synthesis lies in their ability to act as spacers or frameworks upon which functional groups can be strategically placed. researchgate.net In fields like materials science and drug discovery, these scaffolds can be used to construct larger, well-defined molecular architectures. researchgate.netacs.orgacs.org The flexibility of the six-carbon chain allows the terminal groups to adopt various conformations, which can be crucial for binding to biological targets or for the self-assembly of materials.
Selectively modifying the terminal positions of a linear alkyl chain is a significant challenge in organic synthesis due to the general inertness of C-H bonds. researchgate.netresearchgate.net Researchers have developed innovative strategies to achieve this, often involving metal-catalyzed processes. nih.gov These methods might use a directing group to guide a reaction to a specific site or employ catalysts that can "walk" along the chain to react at the end. researchgate.netnih.govnih.gov The ability to functionalize both the terminal amine and the carboxylic acid of 6-aminohexanoic acid independently provides a powerful platform for creating bifunctional molecules, linkers for bioconjugation, and building blocks for polymers.
Contextualization of 2-Bromobenzoyl Moieties in Synthetic Organic Chemistry
The 2-bromobenzoyl group is a common building block in organic synthesis. It consists of a benzene (B151609) ring substituted with a bromine atom and a carbonyl group. The bromine atom is particularly useful as it provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These powerful reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler precursors.
The presence of the bromine atom on the aromatic ring, ortho to the carbonyl group, makes the 2-bromobenzoyl moiety a valuable precursor for synthesizing various heterocyclic compounds and more complex substituted aromatic systems. researchgate.net For instance, the corresponding 2-bromobenzoyl chloride is a reactive acylating agent used to introduce the 2-bromobenzoyl group onto amines or alcohols. sciencemadness.orgnih.gov
Data Tables
Table 1: Physicochemical Properties of 6-(2-Bromo-benzoylamino)-hexanoic acid This interactive table summarizes key identifiers and properties of the title compound.
| Property | Value | Source |
| CAS Number | 1700-05-6 | chemicalbook.com |
| Molecular Formula | C₁₃H₁₆BrNO₃ | sigmaaldrich.com |
| Molecular Weight | 330.18 g/mol | N/A |
| Canonical SMILES | C1=CC=C(C(=C1)Br)C(=O)NCCCCCC(=O)O | N/A |
Note: Molecular weight and SMILES are calculated based on the molecular formula and structure, respectively.
Table 2: Key Chemical Moieties and Their Significance This table outlines the primary chemical components discussed and their roles in the context of the title compound.
| Moiety / Class | Key Features | Significance in this Context |
| N-Acyl Amino Acid | Amide linkage between a fatty acid and an amino acid. | Provides the core classification for the molecule, linking it to a family of biologically relevant signaling lipids. wikipedia.orgmdpi.com |
| Amide Bond | Planar, stable C(=O)-N linkage. | Forms the robust connection between the hexanoic acid and bromobenzoyl parts; a fundamental bond in biological and pharmaceutical chemistry. nih.govresearchgate.net |
| Hexanoic Acid Scaffold | Six-carbon aliphatic chain with a terminal carboxylic acid. | Acts as a flexible spacer and provides a functional group (carboxylic acid) for further modification or interaction. |
| 2-Bromobenzoyl Group | Benzene ring with ortho-bromo and carbonyl substituents. | Introduces an aromatic component and a reactive "handle" (bromine) for advanced synthetic transformations like cross-coupling reactions. researchgate.net |
Reactivity Profiles of ortho-Bromo-Substituted Aromatic Systems
The 2-bromobenzoyl moiety in this compound is a classic example of an ortho-bromo-substituted aromatic system. The reactivity of such systems is largely dictated by the interplay of the electronic and steric effects of the bromine substituent. Aromatic rings are generally less reactive towards electrophiles than alkenes due to their inherent aromatic stability. youtube.comlookchem.com Consequently, reactions such as electrophilic aromatic substitution on the benzene ring of this compound require specific conditions, often involving a catalyst to enhance the electrophilicity of the attacking reagent. youtube.comlookchem.com
In electrophilic aromatic substitution reactions, the bromine atom, like other halogens, is considered a deactivating group. chemicalbook.comsigmaaldrich.com This deactivation stems from its strong electron-withdrawing inductive effect, which reduces the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. sigmaaldrich.com For instance, the nitration of chlorobenzene (B131634) is significantly slower than that of benzene. sigmaaldrich.com
Despite being deactivating, the bromine substituent is an ortho, para-director. This directing effect is a consequence of resonance stabilization of the carbocation intermediate, known as the arenium ion, that is formed during the reaction. chemicalbook.com When an electrophile attacks the positions ortho or para to the bromine atom, one of the resonance structures of the resulting arenium ion allows the bromine to donate a lone pair of electrons, which helps to delocalize the positive charge. chemicalbook.com This stabilization of the transition state leading to the ortho and para products is why these positions are favored over the meta position. chemicalbook.com
However, the ortho position is sterically hindered by the adjacent bromine atom and the benzoylamino-hexanoic acid chain. This steric hindrance can influence the regioselectivity of incoming electrophiles, often favoring the para position. The development of highly regioselective electrophilic aromatic brominations is a significant area of research, with conditions often optimized to favor a specific isomer. chemicalbook.com
Role of Halogen Substituents in Directing Chemical Transformations and Bond Formation
Halogen substituents play a crucial role in modern organic synthesis, influencing not only the reactivity of the aromatic ring but also enabling a variety of cross-coupling reactions. The introduction of halogens into molecules has become a key strategy in the design of agrochemicals and pharmaceuticals.
The primary roles of the bromine substituent in this compound can be summarized as follows:
Handle for Cross-Coupling Reactions: The carbon-bromine bond in the aromatic ring serves as a versatile functional group for forming new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. Aryl bromides are common substrates in palladium, nickel, and copper-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This makes ortho-bromo-substituted compounds valuable intermediates in the synthesis of complex organic molecules.
Modulation of Physicochemical Properties: The presence of a halogen atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets. While predicting the precise effect of halogenation can be complex, it is a widely used tool in medicinal chemistry to optimize the properties of lead compounds.
The table below summarizes the dual electronic effects of halogen substituents on an aromatic ring:
| Effect | Description | Impact on Reactivity |
| Inductive Effect (-I) | Halogens are more electronegative than carbon and withdraw electron density from the ring through the sigma bond. lookchem.com | Deactivates the ring, making it less nucleophilic and slowing the rate of electrophilic aromatic substitution. sigmaaldrich.com |
| Resonance Effect (+R) | Halogens have lone pairs of electrons that can be donated to the pi-system of the aromatic ring through resonance. lookchem.comsigmaaldrich.com | Stabilizes the carbocation intermediate in electrophilic aromatic substitution at the ortho and para positions, making them ortho, para-directors. chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16BrNO3 |
|---|---|
Molecular Weight |
314.17 g/mol |
IUPAC Name |
6-[(2-bromobenzoyl)amino]hexanoic acid |
InChI |
InChI=1S/C13H16BrNO3/c14-11-7-4-3-6-10(11)13(18)15-9-5-1-2-8-12(16)17/h3-4,6-7H,1-2,5,8-9H2,(H,15,18)(H,16,17) |
InChI Key |
HYODUSKFLIYPKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCC(=O)O)Br |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving 6 2 Bromo Benzoylamino Hexanoic Acid
Elucidation of Amide Bond Formation Mechanisms
The formation of the amide bond in 6-(2-bromo-benzoylamino)-hexanoic acid from 2-bromobenzoic acid and 6-aminohexanoic acid is a cornerstone transformation. The mechanism of this reaction, a nucleophilic acyl substitution, can be examined from both kinetic and thermodynamic standpoints.
Kinetic and Thermodynamic Studies of Acyl Transfer Processes
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically controlled process. The reaction is typically reversible and requires the removal of water to drive the equilibrium toward the product. The initial step often involves an acid-base reaction to form an ammonium (B1175870) carboxylate salt, which can be a significant thermodynamic sink, particularly with aromatic carboxylic acids. rsc.org Overcoming this requires elevated temperatures or the use of activating agents.
Mechanistic Pathways of Nucleophilic Acyl Substitution
The formation of the amide bond in this compound proceeds via a nucleophilic acyl substitution mechanism. This process generally involves the attack of the nucleophilic amino group of 6-aminohexanoic acid on the electrophilic carbonyl carbon of an activated 2-bromobenzoic acid derivative.
The reaction can be conceptualized in the following steps:
Activation of the Carboxylic Acid: The carboxylic acid is typically activated to create a better leaving group. This can be achieved by converting it into an acyl chloride, an anhydride (B1165640), or an activated ester.
Nucleophilic Attack: The lone pair of the nitrogen atom in 6-aminohexanoic acid attacks the carbonyl carbon of the activated 2-bromobenzoic acid, leading to the formation of a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group.
Proton Transfer: A final proton transfer step yields the stable amide product, this compound.
In enzyme-catalyzed reactions, such as those involving serine proteases, the mechanism involves the formation of a tetrahedral adduct stabilized by an "oxyanion hole" in the enzyme's active site, followed by the formation of an acyl-enzyme intermediate. nih.gov
Influence of Catalysts (e.g., Brønsted Acids/Bases, Metal Complexes) on Reaction Mechanisms
Various catalysts can be employed to facilitate the formation of the amide bond, each influencing the reaction mechanism in a distinct way.
Brønsted Acids/Bases: Acid catalysis proceeds by protonating the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack. Base catalysis, on the other hand, typically involves the deprotonation of the amine nucleophile, increasing its nucleophilicity. In some cases, a base can also act as a shuttle for protons during the reaction.
Metal Complexes: A wide range of metal complexes have been developed as catalysts for amidation. For instance, palladium-catalyzed C-N cross-coupling reactions are powerful methods for forming bonds between aryl halides and amines. nih.govnih.gov While typically used for forming arylamines, related palladium complexes can also catalyze the coupling of amides with aryl halides. beilstein-journals.org Zirconium-based catalysts are also effective for direct amidation reactions. researchgate.net The general mechanism for many metal-catalyzed amidations involves the coordination of the carboxylic acid to the metal center, followed by nucleophilic attack by the amine.
Organoboron Catalysts: Arylboronic acids, particularly those with electron-withdrawing substituents, have emerged as effective catalysts for direct amidation. rsc.org A proposed catalytic cycle involves the formation of an acylboronate intermediate, which is more reactive towards the amine nucleophile. rsc.org The presence of certain functionalities on the boronic acid, such as a strategically placed iodine atom, can further enhance catalytic activity through hydrogen bonding interactions in the transition state. rsc.org
Reactivity Studies of the 2-Bromo-benzoyl Moiety
The 2-bromo-benzoyl portion of the molecule offers a reactive handle for further functionalization, primarily through reactions at the aryl bromide position.
Nucleophilic Aromatic Substitution (SNAr) Reactions on Bromobenzamide Substrates
While aryl halides are generally unreactive towards nucleophilic substitution, the presence of activating groups can facilitate Nucleophilic Aromatic Substitution (SNAr). In the case of this compound, the amide group itself is not a strong activating group for SNAr. However, under certain conditions, particularly with strong nucleophiles and in polar aprotic solvents, SNAr can occur.
The generally accepted mechanism for SNAr involves two steps:
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
Leaving Group Departure: The bromide ion is expelled, and the aromaticity of the ring is restored.
The rate of SNAr reactions is highly dependent on the nature of the leaving group and the substituents on the aromatic ring. While fluoride (B91410) is often the best leaving group in SNAr due to its high electronegativity which polarizes the C-F bond, bromide can also be displaced. The Hammett equation can be used to correlate the reaction rates with the electronic effects of substituents on the aromatic ring. wikipedia.orglibretexts.org For SNAr reactions, a positive ρ value is typically observed, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged intermediate. nih.gov
| Leaving Group | Relative Rate |
|---|---|
| F | High |
| Cl | Moderate |
| Br | Lower |
| I | Lowest |
This table presents a generalized trend for SNAr reactions, and specific rates can vary depending on the substrate and reaction conditions.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) at the Aryl Bromide Position
The bromine atom on the benzoyl group of this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a particularly powerful tool.
The catalytic cycle for the Suzuki-Miyaura reaction generally proceeds through three key steps:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl bromide, forming a palladium(II) intermediate.
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) center, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.
A variety of palladium catalysts and ligands can be used, with the choice often depending on the specific substrates. For sterically hindered or electron-rich aryl bromides, bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps.
| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Bromo-N-methyl-7-azaindole | Phenylboronic acid | Pd(OAc)2/Xantphos | Cs2CO3 | Dioxane | 95 | beilstein-journals.org |
| Aryl Carbamate | Arylboronic acid | NiCl2(PCy3)2 | K3PO4 | Toluene | ~70-90 | nih.gov |
| Aryl Bromides | Arylboronic acids | PdCl2(NH2CH2COOH)2 | K2CO3 | Ethanol/Water | Good to Excellent | researchgate.net |
This table provides examples of conditions for Suzuki-Miyaura reactions on related N-containing and other aryl bromide systems, illustrating the general conditions that would be applicable to this compound.
Oxidation and Reduction Pathways of the Benzamide (B126) Functional Group
The benzamide group in this compound presents opportunities for both oxidative and reductive transformations, primarily centered on the amide linkage and the adjacent methylene (B1212753) group of the hexanoic acid chain.
The oxidation of N-alkyl benzamides can proceed through several pathways, often targeting the benzylic position or the N-alkyl group. In the case of this compound, the carbon alpha to the amide nitrogen is a potential site for oxidation. The reaction can be catalyzed by various reagents, including transition metal complexes and enzymatic systems. researchgate.netrsc.org A plausible mechanism involves the abstraction of a hydrogen atom from the C-H bond adjacent to the nitrogen, forming a radical intermediate. This intermediate can then react with an oxygen source to yield a hydroperoxide or an alcohol, which may undergo further oxidation to a ketone. acs.org
Another potential oxidative pathway involves the cleavage of the C-N bond, which is a more challenging transformation due to the stability of the amide bond. researchgate.net However, under specific catalytic conditions, this cleavage can lead to the formation of benzonitrile (B105546) derivatives. researchgate.net The choice of oxidant and catalyst is crucial in directing the reaction towards a specific outcome.
Table 1: Potential Oxidation Reactions of the Benzamide Moiety
| Reaction Type | Reagent/Catalyst | Expected Product |
|---|---|---|
| C-H Oxidation | Transition metal catalyst + Oxidant (e.g., O2, H2O2) | 6-(2-Bromo-benzoylamino)-5-oxo-hexanoic acid |
The reduction of amides to amines is a fundamental transformation in organic synthesis. For this compound, this would involve the conversion of the benzamide to a secondary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is typically required for this transformation as amides are relatively unreactive towards milder reducing agents. chemistrysteps.comucalgary.camasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com
The mechanism of amide reduction with LiAlH4 involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the amide. ucalgary.camasterorganicchemistry.com This initial attack forms a tetrahedral intermediate. Subsequently, the oxygen atom coordinates to the aluminum, making it a good leaving group. The intermediate then collapses, eliminating the oxygen and forming an iminium ion. A second hydride ion then attacks the iminium carbon, yielding the final amine product after an aqueous workup. ucalgary.camasterorganicchemistry.com
Table 2: Reduction of the Benzamide Moiety
| Reagent | Product | Mechanism Highlights |
|---|
Chemical Reactivity of the Hexanoic Acid Moiety
The hexanoic acid portion of the molecule offers sites for chemical modification at the carboxylic acid functionality and along the aliphatic chain.
The carboxylic acid group is readily converted into esters and amides through well-established protocols.
Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orglibretexts.orgyoutube.commasterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, either the alcohol is used in excess or water is removed as it is formed. libretexts.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester. organic-chemistry.orgyoutube.commasterorganicchemistry.com
Amidation: The direct conversion of the carboxylic acid to an amide can be achieved by reacting it with an amine. This reaction typically requires high temperatures to drive off the water formed. More commonly, the carboxylic acid is first activated to a more reactive derivative, such as an acid chloride or an ester, which then readily reacts with an amine to form the amide. mdpi.commdpi.comencyclopedia.pubresearchgate.netresearchgate.net Various coupling reagents can also be employed to facilitate the direct amidation under milder conditions. mdpi.com The mechanism of direct thermal amidation involves the initial formation of an ammonium carboxylate salt, which upon heating, dehydrates to form the amide bond. researchgate.net
Table 3: Reactions of the Carboxylic Acid Functionality
| Reaction Type | Reagents | Product |
|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H2SO4) | Methyl 6-(2-bromo-benzoylamino)-hexanoate or Ethyl 6-(2-bromo-benzoylamino)-hexanoate |
| Amidation (Direct) | Amine (e.g., Benzylamine), Heat | N-Benzyl-6-(2-bromo-benzoylamino)-hexanamide |
The alkyl chain of the hexanoic acid moiety is generally less reactive than the functional groups at its termini. However, transformations can be achieved under specific conditions. One possibility is the introduction of further functionality through radical halogenation, although this process often lacks selectivity.
A more controlled approach involves leveraging the existing bromine atom on the benzoyl group to direct reactions or utilizing advanced catalytic systems to achieve selective C-H activation on the alkyl chain. Such transformations are at the forefront of modern organic synthesis and often require specialized catalysts and reaction conditions. wuxibiology.com For bifunctional molecules like the one , achieving selectivity for a specific position on the alkyl chain without affecting the other functional groups presents a significant synthetic challenge. nih.govnorthwestern.edu The development of such selective transformations is an active area of research.
Computational and Theoretical Analysis of 6 2 Bromo Benzoylamino Hexanoic Acid
Conformational Analysis and Energy Landscapes
Conformational analysis is fundamental to understanding the relationship between the three-dimensional structure of a molecule and its physical and chemical properties. For a flexible molecule like 6-(2-Bromo-benzoylamino)-hexanoic acid, which contains multiple rotatable bonds, a complex potential energy surface with numerous local minima exists. Identifying the preferred conformations is key to predicting its behavior.
Similarly, computational studies on hexanoic acid have identified several low-energy conformers. researchgate.net The flexibility of the six-carbon chain allows it to adopt various folded and extended structures. The most stable conformations are often those that minimize steric repulsion while maximizing attractive non-covalent interactions. For the hexanoic acid moiety in the target molecule, extended, linear-like conformations are generally expected, though folded "hairpin" structures may also represent stable local minima on the potential energy surface.
Theoretical investigations into β-amino acids, which feature an additional carbon in their backbone compared to α-amino acids, have highlighted the role of solvation in stabilizing conformations. scirp.org Such studies predict the existence of multiple stable conformers in both gas phase and solution, with solvation generally leading to greater stabilization. scirp.org
Table 1: Illustrative Relative Energies of Hexanoic Acid Conformers This table presents hypothetical data based on typical findings in computational studies of short-chain carboxylic acids.
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kJ/mol) | Key Feature |
|---|---|---|---|
| A (Global Minimum) | 180° (anti) | 0.00 | Fully extended chain |
| B | 60° (gauche) | 2.5 | Gauche kink in chain |
| C | -60° (gauche) | 2.5 | Gauche kink in chain |
| D | 120° | 8.0 | Sterically hindered |
The geometry of this compound is heavily influenced by a network of intramolecular interactions. Chief among these is the potential for hydrogen bonding. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen of the amide and the carbonyl oxygen of the carboxylic acid can act as acceptors. masterorganicchemistry.com
Computational studies on similar molecules, such as phloroglucinol derivatives, have demonstrated that the stability of different tautomeric forms can be dictated by the presence of strong intramolecular hydrogen bonds that form six-membered rings. butlerov.com In the case of this compound, a hydrogen bond between the amide N-H group and the carbonyl oxygen of the distant carboxylic acid group could lead to a folded, cyclic-like conformation. The stability of such a conformation would depend on the energetic balance between the favorable hydrogen bond and the strain induced by folding the hexanoic acid chain.
The specific chemical groups within the molecule—the bromine substituent and the amide linkage—exert profound effects on its conformational preferences. The amide linkage introduces a degree of rigidity due to the partial double-bond character of the C-N bond, forcing the atoms involved (C-CO-N-H) to be nearly coplanar. This planarity serves as a structural anchor around which the more flexible parts of the molecule must orient themselves.
The bromine substituent influences conformation in several ways. ump.edu.pl Its large van der Waals radius introduces significant steric bulk, which can create repulsive interactions that disfavor certain rotational isomers. nih.gov Furthermore, bromine can participate in non-covalent interactions, including halogen bonding. semanticscholar.org A halogen bond could potentially form between the electropositive region on the bromine atom (the σ-hole) and an electronegative atom within the molecule, such as one of the oxygen atoms, further stabilizing specific conformations. semanticscholar.org DFT studies on other brominated compounds confirm that the introduction of bromine affects molecular stability and reactivity. researchgate.net The interplay between the steric demands of the bromine atom and the rigidifying effect of the amide bond is a key determinant of the molecule's preferred three-dimensional shape.
Quantum Chemical Calculations (Density Functional Theory - DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. DFT provides a good balance between computational cost and accuracy, making it suitable for systems of this size.
DFT calculations can be used to determine a wide range of electronic properties and reactivity descriptors for this compound. These descriptors help in understanding the molecule's stability, reactivity, and potential interaction sites.
Key descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this molecule, negative potential is expected around the carbonyl and carboxyl oxygens, while positive potential would be found near the amide and carboxylic acid hydrogens.
Atomic Charges: Natural Bond Orbital (NBO) or other population analyses can assign partial charges to each atom, quantifying the electron distribution and identifying polar bonds.
Table 2: Representative Calculated Electronic Properties (Hypothetical DFT Data) This table shows example data that would be generated from a DFT calculation on the target molecule, based on typical values for similar organic compounds.
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest energy electrons; related to ionization potential. |
| LUMO Energy | -1.2 eV | Energy of the lowest energy unoccupied state; related to electron affinity. |
| HOMO-LUMO Gap | 5.3 eV | Indicates high chemical stability. |
| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |
DFT is an invaluable method for modeling chemical reactions, allowing for the exploration of reaction mechanisms at a detailed level. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy, which is the primary determinant of the reaction rate.
For this compound, DFT could be used to model various potential reactions, such as:
Intramolecular Cyclization: The carboxylic acid could potentially react with the amide or another part of the molecule under certain conditions. DFT calculations could determine the feasibility of such a reaction by calculating the activation energy for the cyclization transition state.
Reactions involving the Bromine Atom: Halogenated aromatic compounds can undergo reactions like nucleophilic aromatic substitution or "halogen dance" isomerizations. researchgate.net Modeling these pathways would reveal the energetic barriers and the structures of the transition states involved.
Acid-Base Chemistry: The deprotonation of the carboxylic acid could be modeled to predict the molecule's pKa.
Synergistic approaches combining experimental studies with DFT modeling have proven effective in elucidating complex reaction mechanisms, such as the halide transfer and addition (HTA) process. acs.org By calculating the energies of transition states and intermediates, DFT provides a theoretical framework that can explain and predict experimental outcomes. mongoliajol.infoaalto.fi
Prediction of Spectroscopic Parameters (e.g., NMR, IR) for Structural Verification
Computational chemistry offers powerful tools for the prediction of spectroscopic data, which are crucial for the structural elucidation and verification of synthesized compounds. For this compound, density functional theory (DFT) calculations are a common method to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are based on calculating the electronic structure and vibrational modes of the molecule.
Predicted ¹H NMR Chemical Shifts:
The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts for this compound are influenced by the electron-withdrawing effects of the bromine atom, the amide group, and the carboxylic acid group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H on COOH | 10.0 - 12.0 | singlet (broad) | The acidic proton is typically deshielded and may exchange with solvent. |
| H on NH | 7.5 - 8.5 | triplet | Coupled to the adjacent CH₂ group. |
| Aromatic Protons | 7.2 - 7.8 | multiplet | The bromine substituent and the amide linkage influence the electronic environment of the aromatic ring, leading to a complex splitting pattern. |
| CH₂ adjacent to NH | 3.2 - 3.6 | quartet | Deshielded by the adjacent nitrogen atom. |
| CH₂ adjacent to COOH | 2.2 - 2.5 | triplet | Deshielded by the carbonyl group. |
| Other CH₂ protons | 1.3 - 1.8 | multiplet | The methylene (B1212753) groups of the hexanoic acid chain. |
Predicted ¹³C NMR Chemical Shifts:
The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The predicted shifts for this compound would show distinct signals for the carbonyl carbons, aromatic carbons, and the aliphatic chain carbons.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| C=O (Carboxylic Acid) | 175 - 185 | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| C=O (Amide) | 165 - 175 | The carbonyl carbon of the amide group. |
| Aromatic C-Br | 115 - 125 | The carbon atom directly bonded to bromine is shielded relative to other aromatic carbons. |
| Other Aromatic Carbons | 120 - 140 | The chemical shifts of the other aromatic carbons are influenced by the positions of the substituents. |
| CH₂ adjacent to NH | 38 - 42 | Deshielded by the nitrogen atom. |
| CH₂ adjacent to COOH | 32 - 36 | Deshielded by the carbonyl group. |
| Other CH₂ carbons | 24 - 30 | The remaining methylene carbons in the hexanoic acid chain. |
Predicted IR Spectroscopy Frequencies:
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The predicted IR spectrum for this compound would exhibit characteristic absorption bands.
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| N-H stretch (Amide) | 3200 - 3400 | Medium |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic) | 2850 - 2960 | Strong |
| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=O stretch (Amide I) | 1630 - 1680 | Strong |
| N-H bend (Amide II) | 1510 - 1570 | Medium |
| C-N stretch (Amide) | 1200 - 1300 | Medium |
| C-Br stretch | 500 - 600 | Medium |
Molecular Dynamics Simulations
Investigation of Dynamic Behavior and Conformational Flexibility in Different Chemical Environments
MD simulations can be employed to investigate how the conformation of this compound changes in different solvents, such as water or a nonpolar organic solvent. The flexibility of the hexanoic acid chain and the rotational freedom around the amide bond are key aspects to be studied. The simulations can reveal the preferred conformations of the molecule and the energy barriers between different conformational states. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a solution.
Modeling Intermolecular Interactions and Aggregation Phenomena
MD simulations are also instrumental in modeling how multiple molecules of this compound interact with each other. By simulating a system containing several molecules, it is possible to observe and quantify intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking between the aromatic rings.
These simulations can predict whether the molecules have a tendency to aggregate in solution and what the structure of these aggregates might be. For instance, the simulations could show the formation of dimers through hydrogen bonding between the carboxylic acid groups or stacking of the bromobenzoyl moieties. Understanding such aggregation phenomena is important for predicting the solubility, formulation properties, and potential self-assembly behavior of the compound. The strength of these interactions can be quantified by calculating the binding free energy between the molecules.
Advanced Analytical Characterization of 6 2 Bromo Benzoylamino Hexanoic Acid
Spectroscopic Techniques for Detailed Structural Elucidation
Spectroscopic analysis provides fingerprint-level information about the molecular structure, bonding, and functional groups present in 6-(2-Bromo-benzoylamino)-hexanoic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, a complete structural map can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are predicted for the aromatic, aliphatic chain, and amide protons. The aromatic protons of the 2-bromobenzoyl group are expected to appear in the downfield region (typically 7.2-7.8 ppm) as a complex multiplet pattern due to spin-spin coupling. The aliphatic protons of the hexanoic acid chain will resonate upfield, with the methylene (B1212753) group adjacent to the carboxylic acid (α-CH₂) appearing around 2.3 ppm and the methylene group adjacent to the amide nitrogen (ε-CH₂) shifted downfield to approximately 3.4 ppm. The amide proton (N-H) is expected to show a broad signal, typically between 8.0 and 8.5 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbons of the carboxylic acid and the amide are the most deshielded, predicted to appear at ~178 ppm and ~168 ppm, respectively. The aromatic carbons will resonate in the 120-140 ppm range, with the carbon atom bonded to the bromine (C-Br) appearing around 120 ppm. The aliphatic carbons of the hexanoic acid chain are expected between 24 and 40 ppm.
2D NMR Spectroscopy: To definitively assign these signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would show correlations between adjacent protons, confirming the sequence of the -CH₂- groups in the hexanoic acid chain. An HSQC spectrum correlates each proton with the carbon atom it is directly attached to, allowing for unambiguous assignment of the ¹H and ¹³C signals for each CH₂ group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data of analogous compounds, including 2-bromobenzoic acid and 6-aminohexanoic acid derivatives.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | ~12.0 (broad s) | ~178 |
| Amide (-C=O)NH- | - | ~168 |
| Amide -NH- | ~8.3 (t) | - |
| Aromatic C-Br | - | ~120 |
| Aromatic CH | 7.3 - 7.7 (m) | 127 - 134 |
| Aliphatic α-CH₂ | ~2.3 (t) | ~34 |
| Aliphatic β-CH₂ | ~1.7 (m) | ~24 |
| Aliphatic γ-CH₂ | ~1.4 (m) | ~26 |
| Aliphatic δ-CH₂ | ~1.6 (m) | ~29 |
| Aliphatic ε-CH₂ | ~3.4 (q) | ~40 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching bands. The N-H stretch of the secondary amide typically appears as a sharp peak around 3300 cm⁻¹. Two distinct and strong carbonyl (C=O) stretching absorptions are predicted: one for the carboxylic acid at approximately 1710 cm⁻¹ and another for the amide (Amide I band) around 1640 cm⁻¹. The N-H bending vibration (Amide II band) is expected near 1550 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide | ~3300 |
| O-H Stretch | Carboxylic Acid | 2500-3300 (very broad) |
| C-H Stretch | Aromatic & Aliphatic | 2850-3100 |
| C=O Stretch | Carboxylic Acid | ~1710 |
| C=O Stretch (Amide I) | Amide | ~1640 |
| N-H Bend (Amide II) | Amide | ~1550 |
| C=C Stretch | Aromatic Ring | 1600-1450 |
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the confirmation of the molecular formula. The nominal molecular weight of this compound (C₁₃H₁₆BrNO₃) is approximately 314.04 g/mol . Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) with nearly equal intensity, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
The fragmentation pattern in the mass spectrum provides further structural evidence. Key fragmentation pathways would include:
Amide Bond Cleavage: Scission of the amide bond can lead to two primary fragments: the 2-bromobenzoyl cation (m/z 183/185) and the 6-aminohexanoic acid fragment.
Alpha Cleavage: Fragmentation adjacent to the carbonyl groups is common. Loss of the hydroxyl radical (-OH) from the carboxylic acid would yield a fragment at [M-17]⁺. Loss of the entire carboxyl group (-COOH) would result in a fragment at [M-45]⁺.
McLafferty Rearrangement: Carboxylic acids can undergo a characteristic McLafferty rearrangement, though this may be less prominent than other fragmentation pathways.
Chromatographic Separation and Purity Analysis
Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like this compound. A reverse-phase HPLC method is typically employed for this type of analysis. The presence of the bromobenzoyl group provides a strong chromophore, making UV detection at a wavelength around 230-254 nm highly effective. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. This method is also suitable for quantitative analysis by comparing the peak area to that of a certified reference standard.
Table 3: Typical HPLC Parameters for Purity Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid |
| Gradient | Gradient elution, e.g., 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm or 254 nm |
| Injection Volume | 10 µL |
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and the presence of polar functional groups (carboxylic acid and amide) that can lead to poor peak shape and thermal decomposition in the GC injector and column. thermofisher.com
To enable GC analysis, a derivatization step is necessary to convert the polar -COOH and -NH- groups into more volatile and thermally stable moieties. Common derivatization strategies include:
Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the carboxylic acid and amide with trimethylsilyl (TMS) groups. thermofisher.com
Esterification/Acylation: The carboxylic acid can be converted to a more volatile ester (e.g., a methyl or ethyl ester), and the amide hydrogen can be acylated.
Once derivatized, the compound can be analyzed on a standard non-polar or mid-polarity capillary GC column (e.g., 5% phenyl-methylpolysiloxane) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. thermofisher.comsigmaaldrich.com This approach is typically used for specific analytical challenges rather than routine purity assessment, for which HPLC is preferred.
Thin Layer Chromatography (TLC) for Reaction Monitoring and Preparative Separations
Thin Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique extensively utilized for monitoring the progress of organic reactions and for the separation of compounds. In the synthesis of this compound, which involves the acylation of 6-aminohexanoic acid with 2-bromobenzoyl chloride, TLC is an indispensable tool to track the consumption of the starting materials and the formation of the product.
Reaction Monitoring:
The progress of the acylation reaction can be qualitatively monitored by spotting the reaction mixture on a TLC plate alongside the starting materials (6-aminohexanoic acid and 2-bromobenzoyl chloride). A typical stationary phase for this analysis is silica (B1680970) gel 60 F254, which contains a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp (254 nm).
A suitable mobile phase is selected to achieve good separation between the starting materials and the product. For N-acylated amino acids, a common solvent system is a mixture of n-butanol, acetic acid, and water (often in a 4:1:1 ratio) ijpsjournal.com. The polarity of this system allows for the effective migration of the relatively polar amino acid and the final product, while also being suitable for the less polar benzoyl chloride derivative.
The progress of the reaction is observed by the disappearance of the spots corresponding to the starting materials and the appearance of a new spot for the product, this compound. The use of a "co-spot," where the reaction mixture is spotted on top of the starting material, helps to confirm the identity of the spots, especially if the retention factors (Rf) are similar ijpsjournal.com. The reaction is considered complete when the limiting reactant spot is no longer visible in the reaction mixture lane.
Preparative Separations:
For small-scale purification, preparative thin-layer chromatography (prep TLC) can be employed. This technique uses thicker layers of stationary phase on larger plates to separate quantities of material typically in the range of 10-100 mg ijpsjournal.comitecgoi.in. The crude reaction mixture is applied as a continuous band across the origin of the prep TLC plate. After development in an appropriate solvent system, the separated bands of compounds are visualized (e.g., under UV light).
The band corresponding to the desired product, this compound, is carefully scraped from the plate. The compound is then extracted from the silica gel using a polar solvent in which it is highly soluble, such as ethyl acetate or methanol. Filtration to remove the silica particles followed by solvent evaporation yields the purified product.
Below is an interactive data table summarizing typical TLC parameters that could be used for the analysis of this compound, based on general knowledge of similar compounds.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | n-butanol:acetic acid:water (4:1:1, v/v/v) or Ethyl acetate:Hexane (e.g., 1:1) |
| Application | Capillary spotting for analytical TLC; Band application for preparative TLC |
| Development | In a closed chamber saturated with the mobile phase vapor |
| Visualization | UV light (254 nm) and/or staining with a suitable reagent (e.g., ninhydrin for unreacted amino acid) |
| Expected Rf | The Rf value of the product would be intermediate between the highly polar 6-aminohexanoic acid and the less polar 2-bromobenzoyl chloride. |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the unambiguous determination of molecular structure, including bond lengths, bond angles, and torsional angles, as well as the packing of molecules in the crystal lattice.
While a specific crystal structure for this compound is not publicly available, insights into its likely solid-state molecular architecture can be gleaned from the crystal structures of related compounds, such as those containing a bromobenzoyl group or derivatives of 6-aminohexanoic acid.
The solid-state conformation of this compound will be influenced by a combination of intramolecular and intermolecular forces. The amide linkage is expected to be planar, and the conformation around the C-N amide bond is typically trans. The flexible hexanoic acid chain can adopt various conformations to maximize favorable intermolecular interactions.
Intermolecular hydrogen bonding is expected to be a dominant feature in the crystal packing. The amide N-H group and the carboxylic acid O-H group can act as hydrogen bond donors, while the amide carbonyl oxygen and the carboxylic acid carbonyl oxygen can act as hydrogen bond acceptors. These interactions can lead to the formation of extended networks, such as chains or sheets. For instance, in the crystal structures of some 2-amino-2-oxoethyl 4-bromobenzoate derivatives, intermolecular N—H⋯O hydrogen bonds are observed itecgoi.in.
The presence of the bromine atom on the benzoyl ring can also influence the crystal packing through halogen bonding or other weak intermolecular interactions. The flexible nature of the 6-aminohexanoic acid backbone allows for the formation of supramolecular β-sheet-like structures in the solid state in some terminally blocked tripeptides containing this moiety .
A hypothetical representation of the crystallographic data for this compound, based on common parameters for small organic molecules, is presented in the interactive table below.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| Unit Cell Dimensions | a ≈ 10-15 Å, b ≈ 5-10 Å, c ≈ 15-20 Å, β ≈ 90-105° |
| Molecules per Unit Cell (Z) | 4 |
| Key Intermolecular Interactions | N-H···O=C (amide-amide), O-H···O=C (acid-acid or acid-amide), C-H···O, potential Br···O or Br···Br contacts |
Emerging Analytical Methodologies for Complex Organic Compounds
The characterization of complex organic compounds like this compound is continually advancing with the development of new and improved analytical techniques. While traditional methods like TLC, NMR, and IR spectroscopy are foundational, emerging methodologies offer enhanced sensitivity, specificity, and structural elucidation capabilities.
Hyphenated Techniques:
A major trend in modern analytical chemistry is the "hyphenation" of separation techniques with spectroscopic detection methods. These combined techniques provide a wealth of information from a single analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the analysis of non-volatile and thermally labile compounds. LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the mass-analyzing capabilities of mass spectrometry ijnrd.orgopenaccesspub.org. For this compound, LC-MS could be used for accurate mass determination, impurity profiling, and pharmacokinetic studies. The high resolution of modern mass spectrometers allows for the determination of the elemental composition of the parent ion and its fragments, confirming the molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the target compound, GC-MS offers excellent separation and structural information. While this compound itself is not sufficiently volatile for direct GC analysis, derivatization of the carboxylic acid group (e.g., to a methyl ester) would make it amenable to this technique. GC-MS is particularly useful for identifying and quantifying trace-level impurities.
Advanced Spectroscopic and Other Techniques:
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about the connectivity of atoms within a molecule. For a molecule with a flexible chain like this compound, 2D-NMR would be invaluable for unambiguously assigning all proton and carbon signals and confirming the structure.
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is an advanced form of TLC that utilizes plates with smaller particle sizes and thinner layers, resulting in higher resolution, greater sensitivity, and faster analysis times. HPTLC, coupled with densitometry, can be used for the quantitative analysis of the compound and its impurities.
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that separates compounds based on their charge-to-size ratio in an electric field. It is particularly well-suited for the analysis of charged species like carboxylic acids and can offer an alternative or complementary separation mechanism to HPLC ijpsjournal.com.
The following interactive table summarizes some of these emerging analytical methodologies and their potential applications in the analysis of this compound.
| Analytical Methodology | Principle | Application for this compound |
| LC-MS | Separation by liquid chromatography followed by mass analysis. | Accurate mass determination, impurity profiling, quantitative analysis. |
| GC-MS (after derivatization) | Separation of volatile compounds by gas chromatography followed by mass analysis. | Analysis of volatile impurities or derivatized compound. |
| 2D-NMR (COSY, HSQC, HMBC) | Correlation of nuclear spins to determine through-bond connectivity. | Unambiguous structural elucidation and assignment of all ¹H and ¹³C signals. |
| HPTLC | High-efficiency thin-layer chromatography. | High-resolution separation and quantification of the compound and its impurities. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility. | Purity analysis, especially for charged impurities. |
Future Directions and Emerging Research Avenues for 6 2 Bromo Benzoylamino Hexanoic Acid Research
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 6-(2-Bromo-benzoylamino)-hexanoic acid is geared towards greener and more efficient manufacturing processes. This involves a fundamental shift from traditional methods to more sustainable and scalable technologies.
Green Chemistry Principles in Amide Bond Formation and Halogenation Reactions
The synthesis of this compound involves two key chemical transformations: amide bond formation and aromatic halogenation. Historically, amide synthesis has relied on stoichiometric activating reagents that generate significant chemical waste. sigmaaldrich.com The future lies in catalytic methods that are more atom-economical and environmentally benign.
Catalytic direct amidation, using catalysts such as boric acid or transition metals like zirconium and ruthenium, allows for the direct coupling of a carboxylic acid and an amine with minimal waste. sigmaaldrich.comrsc.org Biocatalysis, employing enzymes like lipases, presents another green alternative, offering high selectivity under mild reaction conditions. seqens.com
For the halogenation step, traditional methods often use Lewis acids like aluminum or ferric halides, which pose environmental and handling challenges. libretexts.org Future research will likely focus on heterogeneous catalysts, such as zinc salts adsorbed on inert supports like silica (B1680970), which can offer greater selectivity and easier separation and recycling. google.com
Comparison of Amide Formation Methodologies
| Method | Activating Agent/Catalyst | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Traditional Coupling | Stoichiometric Reagents (e.g., EDC, HATU) | Well-established, reliable | Poor atom economy, significant waste generation |
| Catalytic Amidation | Boric Acid, Zr-based catalysts, Ru-based catalysts | High atom economy, reduced waste, direct coupling sigmaaldrich.comrsc.org | May require higher temperatures or specific conditions |
| Biocatalysis | Enzymes (e.g., Lipases) | High selectivity, mild conditions, green solvents seqens.com | Enzyme stability and cost can be a factor |
Application of Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, or continuous processing, is set to revolutionize the scalable synthesis of fine chemicals and active pharmaceutical ingredients (APIs). asynt.comazolifesciences.com Unlike traditional batch processing, flow chemistry involves pumping reagents through a reactor in a continuous stream. seqens.com This methodology offers superior control over reaction parameters such as temperature and pressure, which is particularly advantageous for managing fast, exothermic reactions and improving safety by minimizing the volume of hazardous materials at any given time. mt.commit.edu
For the synthesis of this compound, a continuous flow process could integrate both the amidation and bromination steps. This approach leads to higher-quality products with better impurity profiles, enhanced reaction selectivity, and faster reaction times. contractpharma.comacs.org The technology is inherently more scalable; instead of redesigning large reactors ("scaling up"), production can be increased by running multiple reactors in parallel or for longer durations ("numbering up"). seqens.comacs.org This method has been successfully applied to amide synthesis and is endorsed by regulatory bodies like the FDA for its consistency and control. contractpharma.comnih.gov
Advantages of Flow Chemistry vs. Batch Processing
| Feature | Flow Chemistry (Continuous) | Batch Processing |
|---|---|---|
| Safety | Enhanced safety due to small reaction volumes and superior heat transfer seqens.comhelgroup.com | Higher risk with large volumes of hazardous materials |
| Process Control | Precise control over temperature, pressure, and residence time asynt.com | Difficult to maintain uniform conditions, potential for hotspots |
| Scalability | Seamless scaling by continuous operation or numbering-up seqens.comacs.org | Complex and costly scale-up, often requiring re-optimization |
| Efficiency & Yield | Often higher yields and purity due to optimized conditions mt.comcontractpharma.com | Yields can be limited by mixing and heat transfer inefficiencies |
| Resource Use | Reduced solvent and energy consumption acs.orgchemeurope.com | Higher consumption of resources per unit of product |
Exploration of Advanced Catalytic Systems for Tailored Transformations
Development of Enantioselective Methodologies for Chiral Derivatives
While this compound is achiral, the synthesis of chiral derivatives could unlock new pharmacological applications. Introducing a stereocenter, for instance, at the C-2 position of the hexanoic acid moiety, would result in enantiomers that may exhibit different biological activities. Asymmetric catalysis is essential for producing a single, desired enantiomer.
Future research could explore the use of chiral organocatalysts or transition-metal complexes for the enantioselective synthesis of these derivatives. For example, methods developed for the enantioselective synthesis of related structures, such as β-amino-α-bromo nitroalkanes or chiral lactams, provide a strong foundation for this work. [Initial search results 7, 8, 10] Such approaches use homogeneous or heterogeneous chiral catalysts to control the stereochemical outcome of the reaction, yielding products with high enantiomeric excess. [Initial search results 7, 8]
Design and Application of Heterogeneous Catalysts for Enhanced Reaction Efficiency
Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), are central to creating more sustainable and efficient chemical processes. wikipedia.org Their primary advantage is the ease of separation from the reaction mixture, which simplifies product purification and allows the catalyst to be recycled and reused, reducing cost and waste. rsc.org
For the amidation step, promising heterogeneous catalysts include metal-organic frameworks (MOFs), such as those based on zirconium, which are highly porous, stable, and recyclable. digitellinc.comchemrxiv.orgchemrxiv.org Other solid catalysts like niobium pentoxide, mixed metal oxides, and the biopolymer chitosan (B1678972) have also shown potential for catalyzing amide bond formation. rsc.orgdntb.gov.uarsc.org For the bromination step, supported catalysts like zinc bromide on a silica support can replace traditional homogeneous Lewis acids, leading to cleaner reactions and easier work-up. google.com The use of these solid catalysts is also highly compatible with continuous flow reactors, where they can be packed into a column for long-term, efficient production. contractpharma.comchemrxiv.org
Integrated Computational and Experimental Methodologies
The synergy between computational modeling and experimental work is accelerating the pace of chemical discovery and process development. nih.gov This integrated approach is a key future direction for research on this compound.
Computational tools, particularly Density Functional Theory (DFT), can provide deep insights into reaction mechanisms. acs.org By modeling the pathways for amide bond formation and aromatic halogenation, researchers can understand the energetics of transition states and intermediates. rsc.orgacs.orgresearchgate.netrsc.org This knowledge is invaluable for optimizing reaction conditions and designing more effective catalysts. nih.govrsc.org For instance, computational studies can predict how different substituents or catalysts will affect reaction rates and selectivity, guiding experimental efforts and reducing the need for extensive trial-and-error screening. mit.edu
Furthermore, artificial intelligence and machine learning are emerging as powerful tools for predicting reaction outcomes and even planning entire synthetic routes. ucla.edu By integrating these predictive models with automated, high-throughput experimental platforms, researchers can rapidly screen vast numbers of potential reactions and conditions, significantly speeding up the discovery and development of novel, efficient syntheses for compounds like this compound. nih.gov
High-Throughput Computational Screening for Reaction Design and Optimization
The synthesis of this compound, and its derivatives, can be significantly accelerated through the use of high-throughput computational screening. This approach allows for the rapid in silico evaluation of numerous reaction parameters to identify optimal conditions. For the amide bond formation central to this molecule, computational tools can model the interaction of various activating agents, bases, and solvents with the starting materials, 2-bromobenzoyl chloride and 6-aminohexanoic acid.
| Parameter | Computational Screening Approach | Potential Outcome |
| Catalyst Selection | Docking simulations with various catalysts | Identification of catalysts that lower the activation energy of the amidation reaction. |
| Solvent Effects | Quantum mechanical calculations in different solvent models | Prediction of solvents that best stabilize the transition state and reaction intermediates. |
| Reagent Stoichiometry | Kinetic modeling of reaction pathways | Optimization of reagent ratios to maximize yield and minimize byproduct formation. |
Recent advancements in computational platforms, such as AMIDE (AutoMated Inverse Docking Engine), which leverages Graphics Processing Unit (GPU) technology, have dramatically increased the speed of molecular docking simulations. Such tools could be adapted to screen for optimal conditions for the synthesis of this compound and its analogs, significantly reducing the experimental effort required.
Application of Machine Learning and Artificial Intelligence in Synthetic Pathway Prediction
Template-based models: Utilize a library of known reaction templates to identify possible synthetic steps.
Template-free models: Employ deep learning to predict reactions without explicit templates, allowing for the discovery of novel synthetic pathways.
Graph-based methods: Represent molecules as graphs and use graph neural networks to learn the structural changes that occur during a reaction.
The integration of AI can not only suggest synthetic pathways but also rank them based on factors like predicted yield, cost of starting materials, and reaction efficiency, thereby guiding chemists toward the most practical and sustainable synthetic strategies.
Investigation of the Compound's Utility as a Molecular Scaffold in Materials Science and Polymer Chemistry
The unique structural features of this compound make it an intriguing candidate for applications in materials science and polymer chemistry. The presence of a carboxylic acid and a bromo-substituent on a semi-flexible backbone opens up possibilities for creating novel materials with tailored properties.
The bromo-substituent on the phenyl ring can be a key feature for influencing the photophysical properties of materials derived from this compound. For instance, in perylene (B46583) diimides, bromo-substitution has been shown to cause a red-shift in the absorption maximum due to a twisting of the aromatic core. This principle could be explored by incorporating this compound into larger conjugated systems to tune their optical and electronic properties for applications in organic electronics.
Furthermore, the carboxylic acid group provides a reactive handle for polymerization reactions. This compound could serve as a monomer in the synthesis of novel polyamides or polyesters. The presence of the bromobenzoyl group within the polymer backbone could impart specific properties such as flame retardancy, a known characteristic of some brominated compounds, or be used for post-polymerization modification via cross-coupling reactions. Boronic acid-containing polymers, for example, have found a wide range of applications, and the bromo-substituent on this compound could be a precursor for such structures.
Chemical Biology Applications as Research Probes (excluding direct biological activity, dosage, safety, or clinical data)
**6.5.
Q & A
Basic: What synthetic methodologies are validated for preparing 6-(2-Bromo-benzoylamino)-hexanoic acid?
Answer:
The synthesis typically involves coupling 2-bromobenzoic acid derivatives with 6-aminohexanoic acid. A common approach uses carbodiimide-based reagents (e.g., DCC or EDC) to activate the carboxylic acid group of 2-bromobenzoic acid, followed by nucleophilic attack by the amine group of 6-aminohexanoic acid. Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) and characterization by H/C NMR and HPLC are critical to confirm purity and structure . For steric hindrance mitigation due to the 2-bromo substituent, microwave-assisted synthesis or elevated reaction temperatures (70–90°C) may improve yields .
Advanced: How can coupling efficiency challenges in the synthesis of this compound be systematically addressed?
Answer:
Coupling inefficiencies often arise from steric hindrance of the 2-bromo substituent and competing side reactions. Strategies include:
- Reagent optimization : Use HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to reduce racemization and improve activation .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Real-time monitoring : Employ in-situ FTIR or LC-MS to track reaction progress and identify byproducts .
- Post-synthetic analysis : Compare experimental H NMR chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) with computational predictions (via tools like ChemDraw or ACD/Labs) to validate structural fidelity .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy : H NMR (aromatic protons: δ 7.3–8.0 ppm; α-proton of hexanoic acid: δ 2.3–2.5 ppm) and C NMR (carbonyl carbons: δ 170–175 ppm) confirm regiochemistry and purity .
- Mass spectrometry : High-resolution ESI-MS (expected [M+H]: 355.04 for CHBrNO) distinguishes isotopic patterns of bromine (1:1 ratio for Br and Br) .
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) assess purity (>95%) and detect hydrolyzed byproducts .
Advanced: What mechanistic insights explain the biological activity of this compound in enzyme inhibition studies?
Answer:
The 2-bromo group enhances electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. For example, in protease inhibition assays:
- Kinetic studies : Measure values via Lineweaver-Burk plots to determine competitive/non-competitive inhibition modes.
- Docking simulations : Molecular modeling (AutoDock Vina) predicts binding poses, highlighting hydrogen bonds between the carboxylic acid moiety and catalytic lysine/arginine residues .
- Contradiction resolution : Discrepancies in IC values across studies may arise from assay conditions (e.g., pH, ionic strength); validate using standardized protocols (e.g., NIH Assay Guidance Manual) .
Data Contradiction: How should researchers resolve conflicting solubility data reported for this compound?
Answer:
Solubility variations often stem from:
- pH dependence : The carboxylic acid group (pKa ~4.5) increases solubility in basic buffers (e.g., PBS pH 7.4 vs. water).
- Experimental methods : Compare shake-flask vs. HPLC-derived solubility measurements.
- Reference standards : Cross-check with NIST solubility databases for brominated carboxylic acids, noting deviations due to polymorphism or impurities .
- Mitigation : Pre-saturate solvents with the compound and use dynamic light scattering (DLS) to detect aggregates .
Advanced: What strategies optimize the compound’s stability in long-term biological assays?
Answer:
- Storage conditions : Lyophilize and store at -80°C under argon to prevent hydrolysis of the amide bond.
- Buffer compatibility : Avoid phosphate buffers (risk of esterification); use HEPES or Tris buffers at pH 6.5–7.5 .
- Stability assays : Monitor degradation via UPLC-MS over 72 hours at 37°C. Add antioxidants (e.g., 0.1% BHT) if radical-mediated decomposition is observed .
Basic: What are the safety and handling protocols for this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (irritation risk) .
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste (CAS-specific regulations apply) .
- Ventilation : Use fume hoods during synthesis to minimize inhalation of brominated vapor byproducts .
Advanced: How does the 2-bromo substituent influence the compound’s pharmacokinetic properties in preclinical models?
Answer:
- Metabolism : The bromine atom slows hepatic CYP450-mediated oxidation, increasing plasma half-life (t) in rodent studies.
- Tissue distribution : C radiolabeling studies show preferential accumulation in liver and kidneys due to active transport by OATP1B1 .
- Contradiction analysis : Discrepancies in bioavailability (%F) may arise from formulation differences (e.g., PEG vs. lipid-based vehicles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
